

# (S)-(+)-3-Methyl-2-butanol chemical structure and chirality

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## Compound of Interest

Compound Name: (S)-(+)-3-Methyl-2-butanol

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An In-depth Technical Guide on **(S)-(+)-3-Methyl-2-butanol**: Chemical Structure and Chirality

## Introduction

**(S)-(+)-3-Methyl-2-butanol** is a chiral secondary alcohol that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Its specific stereochemistry makes it a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.<sup>[1]</sup> This guide provides a detailed overview of its chemical structure, chirality, physicochemical properties, and relevant experimental protocols.

## Chemical Structure and Identification

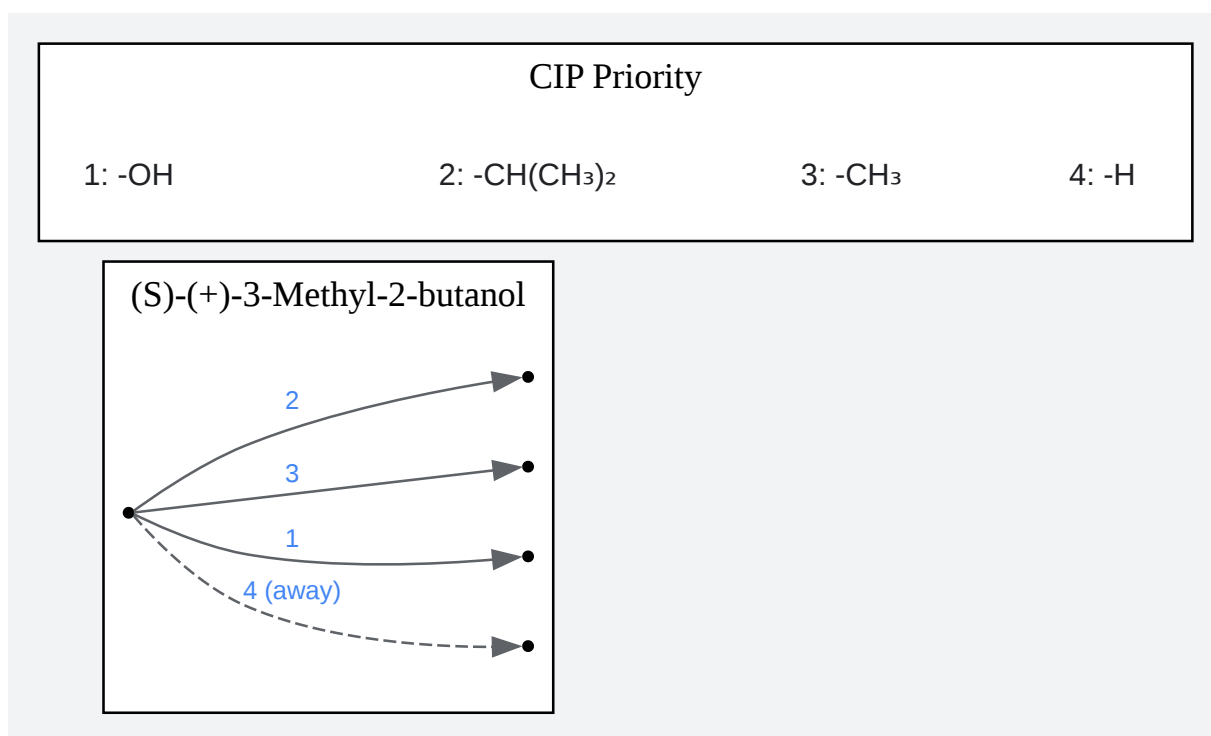
**(S)-(+)-3-Methyl-2-butanol**, also known by its IUPAC name 3-methylbutan-2-ol, is a five-carbon alcohol.<sup>[2][3][4]</sup> The structure features a hydroxyl group on the second carbon and a methyl branch on the third carbon.<sup>[5]</sup>

- IUPAC Name: 3-Methylbutan-2-ol<sup>[3][4]</sup>
- Synonyms: (S)-sec-isoamyl alcohol, (S)-methyl isopropyl carbinol<sup>[6]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>12</sub>O<sup>[7]</sup>
- Molecular Weight: 88.15 g/mol <sup>[7]</sup>
- CAS Number: 1517-66-4<sup>[4]</sup>

## Chirality and Stereochemistry

The presence of a stereocenter at the second carbon atom (C2) imparts chirality to the 3-methyl-2-butanol molecule.[1] This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and an isopropyl group. Consequently, 3-methyl-2-butanol exists as a pair of enantiomers: **(S)-(+)-3-Methyl-2-butanol** and **(R)-(-)-3-Methyl-2-butanol**. [1] These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties like boiling point and density, but differ in their optical activity.[1]

The (S) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral center are ranked by atomic number. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. There is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+/-); it must be determined experimentally.[8]



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Caption: Cahn-Ingold-Prelog priority assignment for **(S)-(+)-3-Methyl-2-butanol**.

## Physicochemical Properties

The quantitative data for **(S)-(+)-3-Methyl-2-butanol** are summarized in the table below for easy comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O	[7]
Molecular Weight	88.15 g/mol	[7]
Appearance	Colorless clear liquid	[6]
Melting Point	-51.44°C (estimate)	[9]
Boiling Point	111-114°C	[6][9]
Density	0.81 g/cm <sup>3</sup>	[9]
Refractive Index	1.4090	[9]
Flash Point	26°C (78.8°F)	[9]
Specific Rotation ([α] <sub>D</sub> )	+4.8° (neat)	
Solubility	Soluble in alcohol. Insoluble in water.	[6]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-methyl-2-butanol are crucial for its application in research and development.

## Synthesis of 3-Methyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of racemic 3-methyl-2-butanol from 2-bromopropane and acetaldehyde.[10]

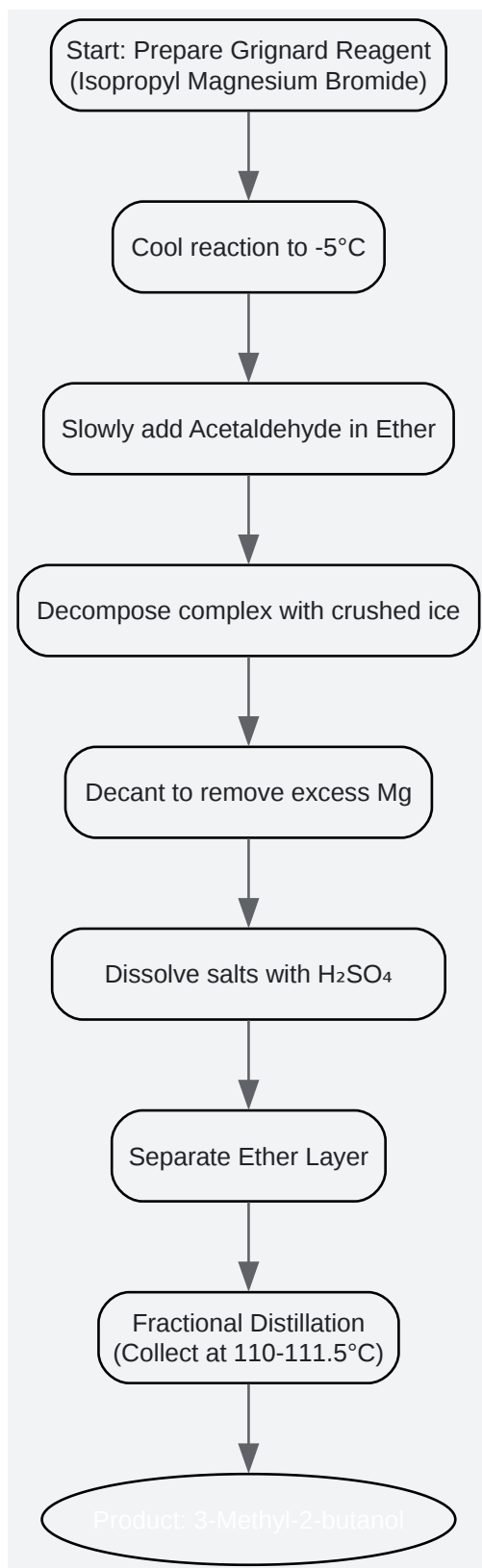
Materials:

- Magnesium turnings (146g)
- Dry ether (800ml total)

- 2-Bromopropane (600g)
- Acetaldehyde (200g)
- Crushed ice (2 kg)
- 15% Sulfuric acid

Procedure:

- A solution of 600g of 2-bromopropane in 300ml of ether is added dropwise to a mixture of 146g of magnesium in 250ml of ether to form the Grignard reagent (isopropyl magnesium bromide).[\[10\]](#)
- The reaction mixture is cooled to  $-5^{\circ}\text{C}$ .[\[10\]](#)
- A solution of 200g of acetaldehyde in 250ml of ether is added slowly to the cooled Grignard reagent.[\[10\]](#)
- The resulting magnesium salt complex is decomposed by pouring the reaction mixture into 2 kg of crushed ice.[\[10\]](#)
- Excess magnesium is removed by decantation.[\[10\]](#)
- The alkaline magnesium halide is dissolved with 15% sulfuric acid.[\[10\]](#)
- The ether layer is separated, and the product is purified by fractional distillation, collecting the fraction at  $110-111.5^{\circ}\text{C}$ .[\[10\]](#)



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Caption: Workflow for the synthesis of 3-Methyl-2-butanol.

## Asymmetric Synthesis from 3-Methyl-2-butanone

Enantiomerically pure **(S)-(+)-3-Methyl-2-butanol** can be synthesized via the asymmetric reduction of 3-methyl-2-butanone.[\[11\]](#)[\[12\]](#)

General Procedure:

- In a Schlenk tube under an inert atmosphere, the ketone (3-methyl-2-butanone, 8.5 mmol), a chiral ruthenium(II) catalyst (0.00425 mmol), and sodium hydroxide (3.4 mmol) are combined in 10 mL of 2-propanol.[\[12\]](#)
- The tube is fitted with a reflux condenser and heated to 82°C.[\[12\]](#)
- The reaction progress is monitored by gas chromatography (GC) by analyzing aliquots passed through a silica pad.[\[12\]](#)
- The identity of the alcohol product is confirmed by comparison with a commercially available pure sample.[\[12\]](#)

## Determination of Specific Rotation

The optical activity of a chiral compound is quantified by measuring its specific rotation.[\[13\]](#)

Procedure:

- Prepare a solution of the sample at a known concentration (c), typically in g/mL.[\[8\]](#)[\[13\]](#)
- Use a polarimeter with a cell of a known path length (l), typically 1 decimeter (dm).[\[8\]](#)[\[13\]](#)
- Pass plane-polarized light, usually from a sodium D-line source (589 nm), through the sample.[\[13\]](#)
- Measure the observed rotation ( $\alpha$ ) in degrees.[\[8\]](#)[\[14\]](#)
- Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (c * l)$ [\[8\]](#)
- The measurement is typically performed at a standard temperature, such as 25°C.[\[13\]](#)

## Applications in Research and Industry

**(S)-(+)-3-Methyl-2-butanol** is a versatile intermediate in various sectors:

- **Pharmaceuticals:** Its chiral nature is highly valuable for the stereoselective synthesis of active pharmaceutical ingredients (APIs).<sup>[5]</sup>
- **Agrochemicals:** It is used in the production of certain pesticides and herbicides.<sup>[5]</sup>
- **Flavors and Fragrances:** Esters derived from this alcohol can impart fruity notes to formulations.<sup>[5]</sup>

## Conclusion

**(S)-(+)-3-Methyl-2-butanol** is a fundamentally important chiral building block in modern organic chemistry. A thorough understanding of its structure, properties, and reaction protocols is essential for its effective use in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. The methodologies presented provide a solid foundation for researchers and professionals working with this versatile molecule.

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